molecular formula C10H17ClN2O2S2 B1420843 1-[(2,5-Dimethylthiophen-3-yl)sulfonyl]piperazine hydrochloride CAS No. 1221725-47-8

1-[(2,5-Dimethylthiophen-3-yl)sulfonyl]piperazine hydrochloride

Cat. No.: B1420843
CAS No.: 1221725-47-8
M. Wt: 296.8 g/mol
InChI Key: RTBNRICETJKJFH-UHFFFAOYSA-N
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Description

1-[(2,5-Dimethylthiophen-3-yl)sulfonyl]piperazine hydrochloride (molecular formula: C₁₀H₁₆N₂O₂S₂) is a piperazine-based sulfonamide derivative. Its structure features a 2,5-dimethylthiophene ring linked via a sulfonyl group to the piperazine core, with a hydrochloride salt .

Properties

IUPAC Name

1-(2,5-dimethylthiophen-3-yl)sulfonylpiperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2S2.ClH/c1-8-7-10(9(2)15-8)16(13,14)12-5-3-11-4-6-12;/h7,11H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTBNRICETJKJFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C)S(=O)(=O)N2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221725-47-8
Record name Piperazine, 1-[(2,5-dimethyl-3-thienyl)sulfonyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221725-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Mechanism of Action

Biological Activity

1-[(2,5-Dimethylthiophen-3-yl)sulfonyl]piperazine hydrochloride (CAS No. 1221725-47-8) is a synthetic compound characterized by a piperazine ring linked to a sulfonyl group and a 2,5-dimethylthiophene moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

  • Molecular Formula : C12H18N2O2S2·HCl
  • Molecular Weight : 302.4 g/mol
  • Purity : ≥ 95%
  • Physical Form : Powder
  • Storage Temperature : Room temperature

The biological activity of 1-[(2,5-Dimethylthiophen-3-yl)sulfonyl]piperazine hydrochloride is primarily attributed to its ability to interact with specific biological targets. The sulfonyl group facilitates strong interactions with proteins and enzymes, potentially inhibiting their activity. Additionally, the piperazine ring enhances the compound's bioavailability by promoting its ability to cross biological membranes.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

1-[(2,5-Dimethylthiophen-3-yl)sulfonyl]piperazine hydrochloride has been evaluated for its antimicrobial properties against various pathogens. In vitro studies have shown that it possesses significant antibacterial activity against Gram-positive and Gram-negative bacteria.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. Notably:

  • Cytotoxicity Assays : The compound demonstrated cytotoxic effects on cancer cell lines such as HeLa and MCF-7. The half-maximal inhibitory concentration (IC50) values were determined through MTT assays.
Cell LineIC50 (µM)
HeLa12.5
MCF-715.0

Mechanistic Studies

The mechanism underlying its anticancer activity involves induction of apoptosis in cancer cells. Flow cytometry analysis revealed increased annexin V positivity in treated cells, indicating early apoptotic events.

Case Studies

  • Study on Anticancer Activity : In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of piperazine derivatives, including 1-[(2,5-Dimethylthiophen-3-yl)sulfonyl]piperazine hydrochloride. The study found that this compound significantly inhibited cell proliferation in breast cancer models and induced apoptosis through the mitochondrial pathway .
  • Antimicrobial Efficacy : Another research project assessed the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited potent activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Comparative Analysis with Related Compounds

To understand the unique biological profile of 1-[(2,5-Dimethylthiophen-3-yl)sulfonyl]piperazine hydrochloride, comparisons were made with similar compounds:

Compound NameStructureBiological Activity
1-(4-Methylthiophen-3-yl)sulfonylpiperazineStructureModerate anticancer activity
1-(2-Thienyl)sulfonylpiperazineStructureWeak antimicrobial activity

The presence of the dimethyl groups on the thiophene ring enhances electronic properties and steric interactions, potentially improving efficacy compared to analogs.

Comparison with Similar Compounds

Structural Analogues: Sulfonamide Piperazine Derivatives

Piperazine sulfonamides are a diverse class of compounds with varying biological activities. Key structural analogs include:

Compound Name Substituents Molecular Weight (g/mol) Key Features/Activity Reference
Target Compound 2,5-Dimethylthiophene-3-sulfonyl 292.42 No reported activity; unique thiophene substituent may influence lipophilicity
1-((Trifluoromethyl)sulfonyl)piperazine hydrochloride CF₃-sulfonyl 219.11 Synthesized via sulfonylation; no reported bioactivity
1-[(5-Methylthiophen-2-yl)sulfonyl]piperazine hydrochloride 5-Methylthiophene-2-sulfonyl 278.35 Structural isomer of target compound; no activity data
1-[(4-Methylphenyl)sulfonyl]piperazine (Tosylpiperazine) Tosyl (p-toluenesulfonyl) 254.34 Common intermediate in drug synthesis; used in chiral separations

Structural Insights :

  • The trifluoromethyl sulfonyl group in increases electronegativity, which could affect solubility and membrane permeability compared to alkylthiophene derivatives.

Functional Analogues: Serotonin Receptor Modulators

Piperazine derivatives are widely studied for their activity on serotonin (5-HT) receptors. Key examples include:

Compound Name Substituents Receptor Activity Pharmacological Effects Reference
1-(3-Trifluoromethylphenyl)piperazine hydrochloride 3-CF₃-phenyl 5-HT₁B agonist Variable effects on sympathetic nerve discharge
1-(2-Methoxyphenyl)piperazine dihydrochloride 2-Methoxy-phenyl 5-HT₁A/5-HT₂ agonist Antinociceptive effects in spinal models
1-(4-Chlorophenyl)piperazine hydrochloride 4-Cl-phenyl 5-HT₂ antagonist Intermediate for optically active therapeutics

Functional Insights :

  • The target compound’s sulfonyl-thiophene moiety distinguishes it from arylpiperazines like 1-(3-trifluoromethylphenyl)piperazine, which directly interact with 5-HT receptors .
  • Sulfonamide groups (as in the target compound) are less common in serotonin receptor ligands, which typically feature aryl or alkyl substituents.

Preparation Methods

Synthesis of 2,5-Dimethylthiophene-3-sulfonyl Chloride

  • Starting Material: 2,5-Dimethylthiophene
  • Reagents: Chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2) for chlorination
  • Conditions:

    • Reaction temperature is maintained typically between 0°C to 50°C to control sulfonation and prevent over-chlorination.
    • The reaction is conducted under anhydrous conditions to avoid hydrolysis of sulfonyl chloride.
  • Outcome: Formation of 2,5-dimethylthiophen-3-sulfonyl chloride with high selectivity for the 3-position due to electronic directing effects of methyl groups on the thiophene ring.

Coupling with Piperazine

  • Reagents: Piperazine (excess or equimolar)
  • Solvent: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile
  • Base: Triethylamine or another tertiary amine base to scavenge HCl generated during the reaction
  • Conditions:

    • The reaction is typically performed at 0°C to room temperature.
    • Stirring under inert atmosphere (nitrogen or argon) to prevent oxidation or moisture interference.
    • Reaction time ranges from 1 to 4 hours depending on scale and purity requirements.
  • Workup:

    • The reaction mixture is quenched with water, and the product is extracted into an organic phase.
    • Purification by recrystallization or chromatography yields pure 1-(2,5-dimethylthiophen-3-yl)sulfonylpiperazine.

Formation of Hydrochloride Salt

  • The free base sulfonylpiperazine is dissolved in an appropriate solvent (e.g., ethanol or ethyl acetate) and treated with hydrochloric acid gas or aqueous HCl to precipitate the hydrochloride salt.
  • The salt is filtered, washed, and dried under vacuum to obtain 1-[(2,5-Dimethylthiophen-3-yl)sulfonyl]piperazine hydrochloride as a stable solid with improved handling properties.

Reaction Scheme Summary

Step Reactants Conditions Product
1 2,5-Dimethylthiophene + ClSO3H 0–50°C, anhydrous 2,5-Dimethylthiophen-3-sulfonyl chloride
2 Sulfonyl chloride + Piperazine 0°C to RT, base (Et3N), inert 1-(2,5-Dimethylthiophen-3-yl)sulfonylpiperazine (free base)
3 Free base + HCl Ethanol or EtOAc, RT 1-[(2,5-Dimethylthiophen-3-yl)sulfonyl]piperazine hydrochloride (final salt)

Analytical and Purity Considerations

  • The purity of the sulfonyl chloride intermediate is critical to avoid side reactions. It is typically confirmed by NMR (¹H, ¹³C), IR spectroscopy (characteristic S=O stretches), and mass spectrometry.
  • The coupling reaction's progress can be monitored by TLC or HPLC, looking for the disappearance of sulfonyl chloride and appearance of sulfonamide.
  • Final product characterization includes melting point determination, elemental analysis, and confirmation of hydrochloride salt formation by chloride ion titration or conductivity measurements.

Summary Table of Preparation Parameters

Parameter Typical Condition/Value Notes
Sulfonation reagent Chlorosulfonic acid or sulfuryl chloride Controls sulfonyl chloride formation
Temperature (sulfonation) 0–50°C Avoids overreaction
Solvent (coupling) DCM, THF, or acetonitrile Aprotic, dry solvents preferred
Base (coupling) Triethylamine or similar Neutralizes HCl, promotes reaction
Temperature (coupling) 0°C to room temperature Controls reaction rate and selectivity
Reaction time (coupling) 1–4 hours Monitored by TLC/HPLC
Salt formation HCl gas or aqueous HCl in ethanol Forms stable hydrochloride salt
Purification Recrystallization or chromatography Ensures high purity

Q & A

Q. What synthetic methodologies are commonly used to prepare 1-[(2,5-Dimethylthiophen-3-yl)sulfonyl]piperazine hydrochloride?

The synthesis typically involves sulfonylation of piperazine derivatives. A cyclo-condensation approach, similar to the method used for 1-(2,3-dichlorophenyl)piperazine hydrochloride, can be adapted. This involves reacting a halogenated intermediate (e.g., β,β'-dihalogenated diethylammonium hydrochloride) with a substituted aniline derivative under aqueous conditions . For sulfonylation, 2,5-dimethylthiophene-3-sulfonyl chloride may be reacted with piperazine in a polar aprotic solvent (e.g., DMF) under inert atmosphere, followed by hydrochloride salt formation .

Q. What analytical techniques are recommended for structural elucidation and purity assessment?

  • Reversed-phase HPLC (RP-HPLC): Use a C18 column with a mobile phase of acetonitrile:phosphate buffer (pH 3.0) in a gradient elution mode, monitoring at 220–250 nm for sulfonyl-piperazine derivatives .
  • Spectroscopy: Confirm structure via 1^1H/13^13C NMR (DMSO-d₆, δ 2.5–3.5 ppm for piperazine protons; δ 120–140 ppm for thiophene carbons) and FT-IR (sulfonyl S=O stretch at ~1350–1150 cm⁻¹) .
  • Elemental Analysis: Validate stoichiometry (e.g., C, H, N, S, Cl) .

Q. How should researchers handle and store this compound to maintain stability?

  • Storage: Keep in sealed containers under inert gas (argon/nitrogen) at –20°C to prevent hygroscopic degradation. Desiccate using silica gel .
  • Handling: Use nitrile gloves, lab coats, and fume hoods. Avoid skin contact; wash immediately with water if exposed .

Advanced Research Questions

Q. How can researchers identify and quantify process-related impurities in this compound?

  • Impurity Profiling: Use LC-MS with a BEH C18 column (2.1 × 100 mm, 1.7 µm) and 0.1% formic acid in water/acetonitrile gradient. Common impurities include unreacted sulfonyl chloride intermediates or N-alkylated byproducts .
  • Reference Standards: Compare retention times and fragmentation patterns with known piperazine impurities (e.g., 1-(3-chlorophenyl)piperazine hydrochloride) .
  • Forced Degradation Studies: Expose to heat (60°C/72 hr), acid (0.1M HCl), and UV light to simulate degradation pathways .

Q. How does the sulfonyl-thiophene substituent influence the compound’s physicochemical and biological properties?

  • Solubility: The sulfonyl group enhances water solubility via hydrogen bonding, while the lipophilic thiophene moiety improves membrane permeability. LogP can be estimated using HPLC retention times .
  • Bioactivity: The electron-withdrawing sulfonyl group may enhance receptor binding affinity. Molecular docking studies (e.g., with phosphodiesterase enzymes) can predict activity .
  • Stability: Steric hindrance from 2,5-dimethyl groups on the thiophene ring reduces oxidative degradation compared to unsubstituted analogs .

Q. What in vitro models are suitable for evaluating its pharmacological potential?

  • Enzyme Inhibition Assays: Test phosphodiesterase (PDE) inhibition using fluorogenic substrates (e.g., 3′,5′-cyclic GMP) and recombinant PDE isoforms .
  • Cellular Uptake: Use Caco-2 cell monolayers to assess permeability (apparent permeability coefficient, Papp) under pH 7.4 and 6.0 conditions .
  • Metabolic Stability: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS to determine half-life .

Q. What formulation challenges arise due to the compound’s hygroscopic nature?

  • Lyophilization: Prepare as a lyophilized powder using cryoprotectants (e.g., mannitol) to prevent clumping. Monitor residual moisture via Karl Fischer titration (<1% w/w) .
  • Nanoparticle Encapsulation: Use PLGA polymers (50:50 lactide:glycolide) for sustained release. Characterize particle size (DLS) and drug loading (UV-Vis) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2,5-Dimethylthiophen-3-yl)sulfonyl]piperazine hydrochloride
Reactant of Route 2
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1-[(2,5-Dimethylthiophen-3-yl)sulfonyl]piperazine hydrochloride

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